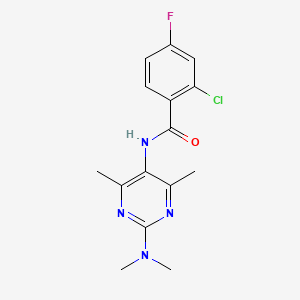
2-chloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an amide, which is a type of organic compound that contains a carbonyl group (C=O) attached to a nitrogen atom. The “2-chloro”, “4-fluoro” and “N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)” parts of the name suggest that it has a chlorine atom, a fluorine atom, and a pyrimidine ring in its structure .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyrimidine derivative with a 2-chloro-4-fluorobenzoyl chloride or a similar acyl chloride compound . The exact details of the synthesis would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring containing four carbon atoms and two nitrogen atoms. The ring would be substituted with dimethylamino and methyl groups at the 2, 4, and 6 positions. The benzene ring would be substituted with a chlorine atom at the 2 position and a fluorine atom at the 4 position .Chemical Reactions Analysis
As an amide, this compound would be expected to undergo reactions typical of this class of compounds. This could include hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As an amide, it would be expected to have a relatively high boiling point due to the ability to form hydrogen bonds. The presence of the chlorine and fluorine atoms could also affect its properties, such as its reactivity and polarity .Applications De Recherche Scientifique
Reductive Chemistry and Cytotoxicity
A study on the reductive chemistry of a related compound, 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, explored its selective toxicity for hypoxic cells due to oxygen-inhibited enzymatic reduction. This research offers insights into the mechanism of action and potential therapeutic applications of similar compounds in targeting hypoxic tumor cells, with implications for the design of novel anticancer drugs (Palmer et al., 1995).
Synthesis and Protein Kinase Inhibition
Another study focused on the synthesis of protein kinase inhibitors using a hybrid flow and microwave approach, highlighting the efficient synthesis of compounds with potential as broad-spectrum protein kinase inhibitors. This methodology could be applicable in the synthesis and optimization of 2-chloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-fluorobenzamide derivatives for targeted therapeutic applications (Russell et al., 2015).
Analysis of Long-Range Couplings
Research on 2-fluorobenzamide derivatives analyzed long-range through-space couplings, providing valuable information on the electronic structure and interactions within similar compounds. These insights are crucial for understanding the chemical behavior and potential reactivity of 2-chloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-fluorobenzamide in various environments (Rae et al., 1993).
Antitumor Activity
A study on the synthesis and antitumor activity of amino acid ester derivatives containing 5-fluorouracil explored the potential of these compounds in cancer treatment. This research provides a basis for investigating the antitumor activities of similar fluorobenzamide derivatives and their potential use in developing new anticancer agents (Xiong et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN4O/c1-8-13(9(2)19-15(18-8)21(3)4)20-14(22)11-6-5-10(17)7-12(11)16/h5-7H,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZJPRMJEYEDJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2661783.png)
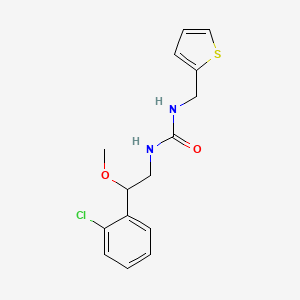
![2-Cyclopropyl-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2661789.png)

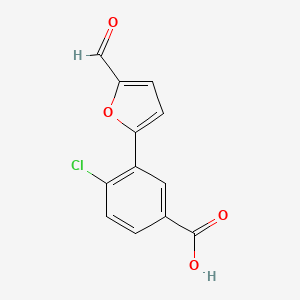

![4-[2,3-dimethoxy-8-oxo-5,8,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-11(6H)-yl]benzenecarbonitrile](/img/structure/B2661795.png)

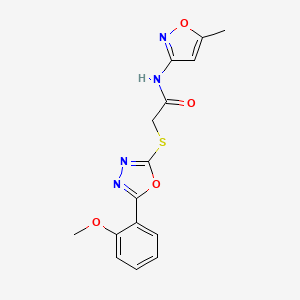
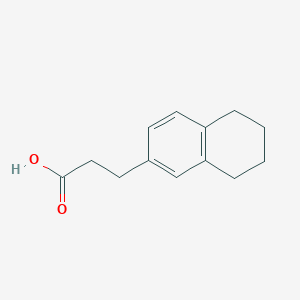
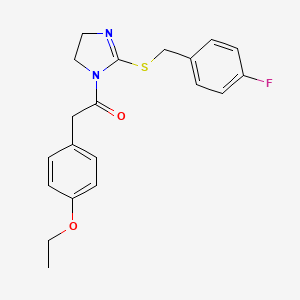
![N-(benzo[d]thiazol-5-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2661802.png)
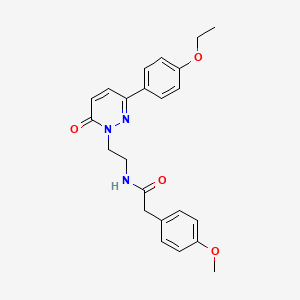
![[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2661805.png)